4-Acetyl-3'-fluoro-4'-methylbiphenyl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

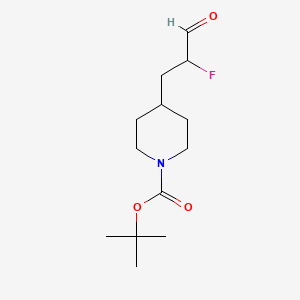

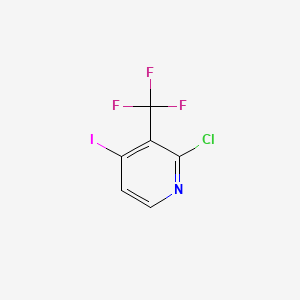

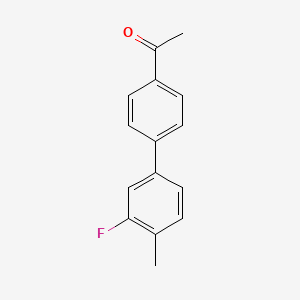

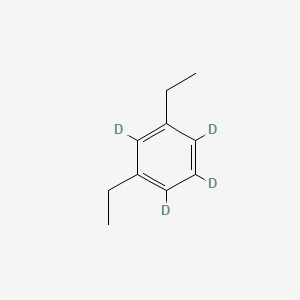

“4-Acetyl-3’-fluoro-4’-methylbiphenyl” is a chemical compound with the CAS Number: 1179715-02-6 . Its molecular formula is C15H13FO and it has a molecular weight of 228.26 g/mol . The IUPAC name for this compound is 1-(4’-fluoro-3’-methyl [1,1’-biphenyl]-4-yl)ethanone .

Molecular Structure Analysis

The InChI code for “4-Acetyl-3’-fluoro-4’-methylbiphenyl” is 1S/C15H13FO/c1-10-9-14(7-8-15(10)16)13-5-3-12(4-6-13)11(2)17/h3-9H,1-2H3 . The Canonical SMILES for this compound is CC1=C(C=CC(=C1)C2=CC=C(C=C2)C(=O)C)F .Physical And Chemical Properties Analysis

The compound “4-Acetyl-3’-fluoro-4’-methylbiphenyl” has a molecular weight of 228.26 g/mol . It has a XLogP3-AA value of 3.7 , indicating its lipophilicity. It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 228.095043196 g/mol . The topological polar surface area of the compound is 17.1 Ų . The compound has a heavy atom count of 17 .Scientific Research Applications

Synthesis and Chemical Properties

Substituent Effect Analysis

A study focused on the synthesis of substituted compounds related to 4-Acetyl-3'-fluoro-4'-methylbiphenyl, highlighting the effects of substituents on chemical reactivity and properties. This research provided insights into the role of substituents in determining the yields and physical constants of the synthesized compounds, utilizing UV, IR, and NMR spectral data for structural confirmation (Balaji et al., 2015).

Catalytic Fluorination

Research has demonstrated the use of silver particles supported on metal oxide as an efficient catalyst for the benzylic C-H fluorination of 4-methylbiphenyl, a process relevant to the synthesis of fluorinated derivatives of this compound. This method emphasizes the significance of fluorination in enhancing the properties of biphenyl derivatives (Kita et al., 2019).

Biological Activities

- Antiproliferative Activity: Novel derivatives of 1, 3, 4-oxadiazole compounds, synthesized from 4'-fluoro-3-methylbiphenyl-4-carbohydrazide, were evaluated for their cytotoxic effects on human carcinoma cell lines, demonstrating significant antiproliferative activity. This underscores the potential of this compound derivatives in the development of anticancer agents (Adimule et al., 2014).

Chemical Interactions and Stability

- DNA-Binding and Biological Activities: A study on nitrosubstituted acylthioureas, potentially related to the chemical framework of this compound, explored their interaction with DNA and evaluated their antioxidant, cytotoxic, antibacterial, and antifungal activities. This research highlights the broad spectrum of biological activities exhibited by compounds structurally related to this compound, underscoring their potential in pharmaceutical and biochemical applications (Tahir et al., 2015).

properties

IUPAC Name |

1-[4-(3-fluoro-4-methylphenyl)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO/c1-10-3-4-14(9-15(10)16)13-7-5-12(6-8-13)11(2)17/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYXPYVWTUVHDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718368 |

Source

|

| Record name | 1-(3'-Fluoro-4'-methyl[1,1'-biphenyl]-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1345471-18-2 |

Source

|

| Record name | 1-(3'-Fluoro-4'-methyl[1,1'-biphenyl]-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![p-Vinylphenyl O-[beta-D-apiofuranosyl-(1-6)]-beta-D-glucopyranoside](/img/structure/B597365.png)

![N-Propyl-N-[(2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl]-2-thiopheneethanamine hydrochloride](/img/structure/B597378.png)